3,3-Bis(trifluoromethyl)oxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(trifluoromethyl)oxetan-2-one is a fluorinated organic compound with the molecular formula C5H2F6O2 and a molecular weight of 208.06 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to an oxetane ring, making it a unique and valuable molecule in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trifluoromethyl)oxetan-2-one typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which leads to the formation of the oxetane ring . The reaction conditions often require moderate heating and the use of polar solvents like dimethyl sulfoxide (DMSO) to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Bis(trifluoromethyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring into other functional groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) in polar aprotic solvents.
Major Products: The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3,3-Bis(trifluoromethyl)oxetan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and developing new pharmaceuticals.
Medicine: It is explored for its potential in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science
Wirkmechanismus
The mechanism of action of 3,3-Bis(trifluoromethyl)oxetan-2-one involves its interaction with molecular targets through its trifluoromethyl groups and oxetane ring. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific pathways, making it a valuable tool in mechanistic studies .
Vergleich Mit ähnlichen Verbindungen
Oxetan-3-one: A simpler oxetane derivative without the trifluoromethyl groups.
3-Oximinooxetane: An oxetane derivative with an oximino group, used as a precursor for energetic materials.
3,3-Dimethyloxetane: An oxetane derivative with two methyl groups instead of trifluoromethyl groups.
Uniqueness: 3,3-Bis(trifluoromethyl)oxetan-2-one stands out due to its trifluoromethyl groups, which impart unique chemical and physical properties. These properties include increased stability, lipophilicity, and the ability to form strong interactions with biological targets, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C5H2F6O2 |
---|---|
Molekulargewicht |
208.06 g/mol |
IUPAC-Name |
3,3-bis(trifluoromethyl)oxetan-2-one |
InChI |
InChI=1S/C5H2F6O2/c6-4(7,8)3(5(9,10)11)1-13-2(3)12/h1H2 |
InChI-Schlüssel |
OTBOIRSIBHYSRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)O1)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.